

Application Notes and Protocols for Immunoprecipitation of SIRT5-Interacting Proteins

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing proteins that interact with Sirtuin 5 (SIRT5), a key mitochondrial deacetylase. The protocols outlined below are intended for researchers in cellular metabolism, signal transduction, and drug discovery.

Introduction to SIRT5 and its Interactions

SIRT5 is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1] It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1] Through these deacylation activities, SIRT5 modulates key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea cycle.[1][2] Dysregulation of SIRT5 has been implicated in various diseases, making its interacting protein network a critical area of study for therapeutic development.

Data Presentation: SIRT5 Interacting Proteins

The following tables summarize quantitative data from proteomic studies identifying proteins that interact with or are regulated by SIRT5. These studies typically involve mass spectrometry



analysis of immunoprecipitated SIRT5 or comparison of post-translational modifications in wild-type versus SIRT5 knockout models.

Table 1: SIRT5-Regulated Malonylated Proteins in Mouse Liver

This table presents a selection of proteins with significantly increased malonylation in the absence of SIRT5, as identified by quantitative proteomics. This suggests they are direct or indirect substrates of SIRT5's demalonylase activity.[3]

Protein	Gene Symbol	Fold Change (Sirt5- <i>l- I</i> WT)	Function
Glyceraldehyde-3- phosphate dehydrogenase	GAPDH	>1.5	Glycolysis
Aldolase B	ALDOB	>1.5	Glycolysis
Pyruvate kinase	PKM	>1.5	Glycolysis
Enolase 1	ENO1	>1.5	Glycolysis
Carbamoyl-phosphate synthase 1	CPS1	>1.5	Urea Cycle
Ornithine carbamoyltransferase	ОТС	>1.5	Urea Cycle
Argininosuccinate synthase	ASS1	>1.5	Urea Cycle

Table 2: SIRT5-Regulated Succinylated Proteins in Mouse Heart

This table highlights proteins with increased succinylation in SIRT5 knockout mouse hearts, indicating they are potential substrates for SIRT5's desuccinylase activity.[4]



Protein	Gene Symbol	Fold Change (Sirt5 KO / WT)	Function
Trifunctional enzyme subunit alpha, mitochondrial	ECHA	>3.0	Fatty Acid Oxidation
Succinate dehydrogenase [ubiquinone] flavoprotein subunit A	SDHA	>1.5	TCA Cycle & Electron Transport Chain
Isocitrate dehydrogenase [NADP], mitochondrial	IDH2	>1.5	TCA Cycle
Pyruvate dehydrogenase E1 component subunit alpha	PDHA1	>1.5	Pyruvate Metabolism
ATP synthase subunit alpha, mitochondrial	ATP5A1	>1.5	Oxidative Phosphorylation
Carnitine O- palmitoyltransferase 2, mitochondrial	CPT2	>1.5	Fatty Acid Oxidation

Experimental Protocols Co-Immunoprecipitation of SIRT5 and Interacting

This protocol describes the immunoprecipitation of SIRT5 to identify interacting proteins from cell lysates.

Materials:

Proteins

• Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- Anti-SIRT5 Antibody (validated for immunoprecipitation)
- Isotype Control IgG
- Protein A/G Magnetic Beads
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
- Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
- SDS-PAGE and Western Blotting reagents
- Mass Spectrometry compatible reagents (if applicable)

Procedure:

- Cell Lysis:
 - Culture cells to ~80-90% confluency.
 - Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
 - Determine protein concentration using a standard protein assay (e.g., BCA).
- Pre-clearing the Lysate (Optional but Recommended):
 - To 1 mg of total protein lysate, add 20 μL of Protein A/G magnetic beads.
 - Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.



- Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - To the pre-cleared lysate, add 2-5 μg of anti-SIRT5 antibody or isotype control IgG.
 - Incubate on a rotator overnight at 4°C.
 - Add 30 μL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
 - Incubate on a rotator for 2-4 hours at 4°C.

Washing:

- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash,
 carefully remove all residual buffer.

• Elution:

- For Western Blot Analysis: Resuspend the beads in 30 μL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- For Mass Spectrometry Analysis: Elute the protein complexes by adding 50 μL of elution buffer (e.g., Glycine-HCl) and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5 μL of neutralization buffer.

Analysis:

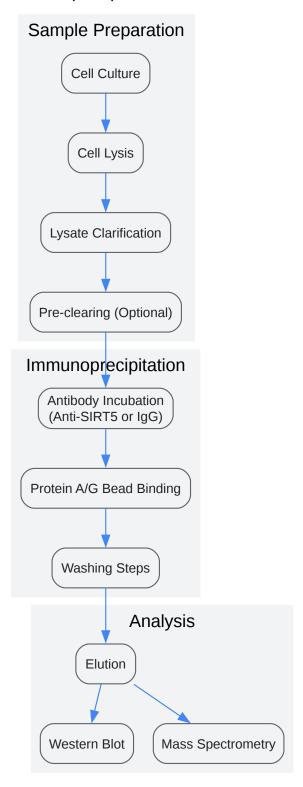
- Western Blot: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
- Mass Spectrometry: Prepare the eluted sample for mass spectrometry analysis according to the facility's quidelines to identify a broader range of interacting proteins.

Visualizations



Experimental Workflow

Co-Immunoprecipitation Workflow for SIRT5

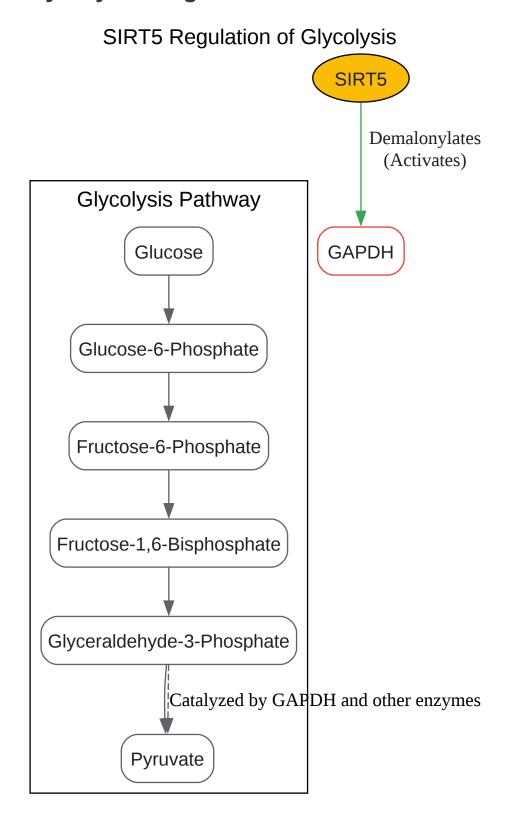


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Caption: Workflow for SIRT5 co-immunoprecipitation.

SIRT5 in Glycolysis Regulation





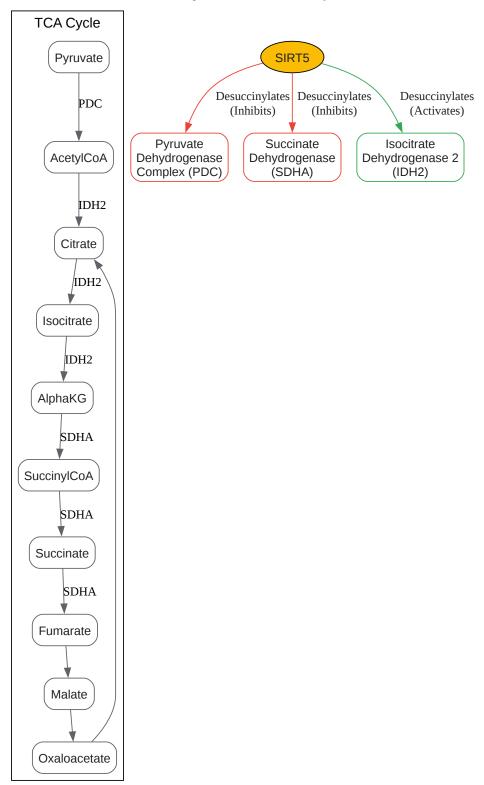
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Caption: SIRT5 activates GAPDH via demalonylation.

SIRT5 in the TCA Cycle



SIRT5 Regulation of the TCA Cycle



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Caption: SIRT5 modulates key enzymes in the TCA cycle.



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